1,4-Cyclohexanedimethanol Dilaurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

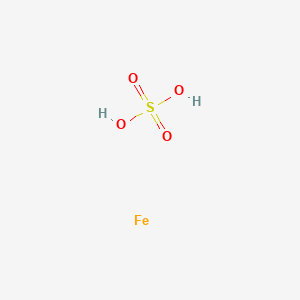

1,4-Cyclohexanedimethanol Dilaurate is a useful research compound. Its molecular formula is C32H60O4 and its molecular weight is 508.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Industry and Material Science

1,4-Cyclohexanedimethanol (CHDM) is a highly valued monomer in the polymer industry, particularly for converting bis(2-hydroxyethylene terephthalate) (BHET), derived from waste PET, into CHDM. This process is significant for recycling and sustainable materials development, using trimetallic RuPtSn/Al2O3 catalysts to achieve high conversion and yield rates (Hou et al., 2016).

Innovative liquid cycloaliphatic diacrylate monomers based on CHDM have been synthesized for use in UV- and electron beam-cured coatings, inks, and adhesives. These monomers offer superior hardness, scratch resistance, and chemical resistance compared to common diacrylate monomers, showcasing CHDM's potential in enhancing the performance of radiation-cured products (K. Baikerikar et al., 2010).

Molecular Structure and Polymorphism

The molecular structure and polymorphism of CHDM have been extensively studied, revealing insights into the molecular stability, conformational space, and the influence of hydroxyl group torsions on intermolecular H-bond networks. These studies are crucial for understanding CHDM's application in creating polymers with specific physical properties (M. T. Rosado et al., 2014).

Enzymatic Synthesis of Rigid Poly(Itaconate)s

CHDM has been used as a co-monomer in the enzymatic synthesis of rigid poly(itaconate)s, demonstrating the potential for bio-based functional polymers or degradable materials. This method highlights CHDM's utility in green chemistry and sustainable material production (Alice Guarneri et al., 2019).

Biodegradable Alicyclic/Aliphatic Copolyesters

A study on CHDM-based alicyclic/aliphatic copolyesters shows that incorporating CHDM can influence the crystallinity, biodegradability, and mechanical properties of the materials. This research underlines the versatility of CHDM in developing biodegradable polymers with potential applications in medical and environmental fields (Y. Tsai et al., 2010).

Synthesis of Polyester Monomers and Plasticizers

Research has also focused on synthesizing valuable polyester monomers and plasticizers from CHDM. These substances, including CHDM itself, 1,4-cyclohexanedicarboxylic acid (CHDA), and 1,2-cyclohexanedicarboxylates, have been prepared through innovative synthetic strategies, showcasing CHDM's broad applicability in material science and polymer chemistry (Yancheng Hu et al., 2018).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

CHDM is one of the most important comonomers for the production of polyethylene terephthalate (PET), from which plastic bottles are made . It can also be spun to form carpet fibers . Thermoplastic polyesters containing CHDM exhibit enhanced strength, clarity, and solvent resistance . The properties of these polyesters also are affected by the cis/trans ratio of the CHDM monomer .

Properties

IUPAC Name |

[4-(dodecanoyloxymethyl)cyclohexyl]methyl dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-31(33)35-27-29-23-25-30(26-24-29)28-36-32(34)22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYKDXAFIQSBNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)